Methyl 9-methyl-2-{5-[(2-nitrophenoxy)methyl]-2-furyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate
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Overview
Description
Methyl 9-methyl-2-{5-[(2-nitrophenoxy)methyl]-2-furyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-methyl-2-{5-[(2-nitrophenoxy)methyl]-2-furyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate typically involves multi-step organic reactionsKey reagents used in these reactions include various halogenated intermediates, coupling agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-methyl-2-{5-[(2-nitrophenoxy)methyl]-2-furyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Methyl 9-methyl-2-{5-[(2-nitrophenoxy)methyl]-2-furyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of Methyl 9-methyl-2-{5-[(2-nitrophenoxy)methyl]-2-furyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 9-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity.
Methyl 2-((4-((2-nitrophenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl) benzoate: Shares the nitrophenoxy group but differs in the core scaffold, resulting in distinct chemical properties.
Uniqueness
Methyl 9-methyl-2-{5-[(2-nitrophenoxy)methyl]-2-furyl}thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate is unique due to its specific combination of functional groups and the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold.
Properties
Molecular Formula |
C21H15N5O6S |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
methyl 12-methyl-4-[5-[(2-nitrophenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C21H15N5O6S/c1-11-16-19-23-18(24-25(19)10-22-20(16)33-17(11)21(27)30-2)15-8-7-12(32-15)9-31-14-6-4-3-5-13(14)26(28)29/h3-8,10H,9H2,1-2H3 |
InChI Key |
GQDXJXCABSHGPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=CC=C5[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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